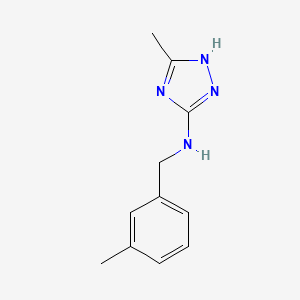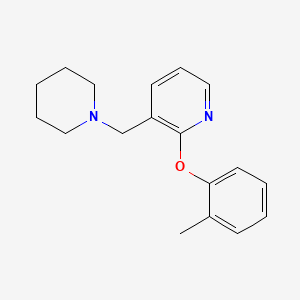
3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-methylbenzyl group attached to the nitrogen atom at the 1-position of the triazole ring
准备方法
The synthesis of 3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methylbenzylamine and 3-methyl-1H-1,2,4-triazole-5-carboxylic acid.
Condensation Reaction: The 3-methylbenzylamine is reacted with 3-methyl-1H-1,2,4-triazole-5-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. It may act by inhibiting specific enzymes or pathways in pathogenic organisms or cancer cells.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes involved in essential metabolic pathways of pathogens or cancer cells. The triazole ring and the 3-methylbenzyl group play crucial roles in binding to the active sites of these enzymes, leading to their inhibition and subsequent therapeutic effects.
相似化合物的比较
3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:
3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazole-5-carboxamide: This compound has a carboxamide group instead of an amine group, which may result in different chemical reactivity and biological activity.
3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazole-5-thiol: The presence of a thiol group can impart unique properties, such as increased reactivity towards electrophiles and potential use in thiol-based click chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the triazole ring and the 3-methylbenzyl group, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC 名称 |
5-methyl-N-[(3-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H14N4/c1-8-4-3-5-10(6-8)7-12-11-13-9(2)14-15-11/h3-6H,7H2,1-2H3,(H2,12,13,14,15) |
InChI 键 |
NBPQEVJCSKJRIW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CNC2=NNC(=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-Amino-1-methyl-2-oxospiro(indoline-3,4'-pyrano[3,2-h]quinoline)-3'-carbonitrile](/img/structure/B13373683.png)
![Allyl 4-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B13373690.png)
![4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373698.png)
![3-(3,4-Dimethoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373706.png)
![N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13373712.png)
![N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13373719.png)
![2-(2,4-dimethylphenoxy)-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B13373729.png)
![3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B13373737.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373742.png)
![N-[1-(2-methoxyphenyl)-9H-beta-carbolin-8-yl]acetamide](/img/structure/B13373745.png)
![13-benzyl-N-(3-morpholin-4-ylpropyl)-16-thia-2,3,4,5,7,13-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15)-pentaen-8-amine](/img/structure/B13373750.png)

![2-[4-(3,4-Dichlorophenoxy)-2-quinazolinyl]phenol](/img/structure/B13373771.png)
![Methyl 4-{[(3-fluorophenyl)acetyl]amino}benzoate](/img/structure/B13373772.png)
